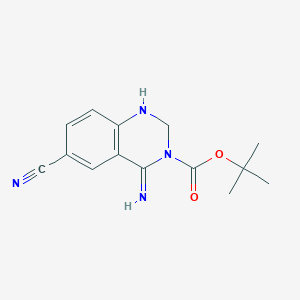
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Descripción general
Descripción
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds are available for reference.
Research indicates that compounds similar to tert-butyl 4-amino-6-cyanoquinazoline derivatives exhibit various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, targeting pathways involved in cancer cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects, making them candidates for further investigation in infectious disease contexts.
Therapeutic Potential
The therapeutic potential of this compound has been explored in various contexts:
- Cancer Therapy : Research has shown that quinazoline derivatives can inhibit tumor growth in vitro and in vivo by interfering with specific signaling pathways involved in cancer progression.
- Neurological Disorders : Some studies suggest that these compounds may have neuroprotective effects, indicating a possible role in treating neurodegenerative diseases.
Summary of Biological Activities
Case Studies
-
Cancer Cell Line Studies :
- A study conducted on various cancer cell lines demonstrated that tert-butyl 4-amino-6-cyanoquinazoline derivatives significantly reduced cell viability through apoptosis induction. The IC50 values were reported at low micromolar concentrations, indicating potent activity.
-
Neuroprotection Research :
- In a model of neurodegeneration, the compound was shown to reduce neuronal cell death induced by oxidative stress, suggesting its potential utility in treating diseases like Alzheimer's or Parkinson's.
Propiedades
IUPAC Name |
tert-butyl 6-cyano-4-imino-1,2-dihydroquinazoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)18-8-17-11-5-4-9(7-15)6-10(11)12(18)16/h4-6,16-17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHQXRIIAZVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CNC2=C(C1=N)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671968 | |
| Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060795-16-5 | |
| Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















